Cas no 362049-48-7 (Tryptamine-β,β-d2 HCl)

Tryptamine-β,β-d2 HCl is a deuterated analog of tryptamine, where two hydrogen atoms at the β-position are replaced with deuterium. This isotopic labeling enhances the compound's utility in metabolic and pharmacokinetic studies, as the deuterium substitution reduces the rate of metabolic degradation, improving stability and extending half-life in biological systems. The HCl salt form ensures high solubility and compatibility with aqueous solutions, facilitating its use in in vitro and in vivo research. This compound is particularly valuable for mass spectrometry and NMR-based studies, where deuterium incorporation provides distinct spectral signatures for precise tracking and analysis. Its high purity and well-characterized structure make it a reliable tool for advanced biochemical and pharmacological investigations.
Tryptamine-β,β-d2 HCl structure
Tryptamine-β,β-d2 HCl structure
Product Name:Tryptamine-β,β-d2 HCl
CAS No:362049-48-7
MF:C10H13ClN2
MW:198.688944578171
CID:297085
PubChem ID:102602310
Update Time:2025-06-14

Tryptamine-β,β-d2 HCl Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-3-ethan-a,a-d2-amine, monohydrochloride (9CI)
    • TRYPTAMINE-β,β-D2 HCL
    • TryptaMine-,-d2 HCl
    • 362049-49-8
    • TRYPTAMINE-alpha,alpha-D2 HCL
    • 362049-48-7
    • 1,1-dideuterio-2-(1H-indol-3-yl)ethanamine;hydrochloride
    • F91415
    • Tryptamine-β,β-d2 HCl
    • Inchi: 1S/C10H12N2.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7,12H,5-6,11H2;1H/i6D2;
    • InChI Key: KDFBGNBTTMPNIG-GZEMNZGQSA-N
    • SMILES: Cl.N1C=C(CC([2H])([2H])N)C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 198.08900
  • Monoisotopic Mass: 198.089
  • Isotope Atom Count: 2
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 147
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.8A^2

Experimental Properties

  • PSA: 41.81000
  • LogP: 3.17140

Tryptamine-β,β-d2 HCl Pricemore >>

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Additional information on Tryptamine-β,β-d2 HCl

Comprehensive Guide to Tryptamine-β,β-d2 HCl (CAS No. 362049-48-7): Properties, Applications, and Research Insights

Tryptamine-β,β-d2 HCl (CAS No. 362049-48-7) is a deuterated analog of tryptamine, a naturally occurring monoamine alkaloid. This compound has gained significant attention in pharmaceutical and biochemical research due to its unique isotopic labeling, which enhances its utility in mass spectrometry, metabolic studies, and drug discovery. The incorporation of deuterium atoms at the beta positions (β,β-d2) provides distinct advantages in stability tracing and pharmacokinetic analyses, making it a valuable tool for advanced scientific investigations.

The growing demand for deuterated compounds like Tryptamine-β,β-d2 HCl is driven by their applications in isotope effect studies and drug development. Researchers leverage these compounds to investigate metabolic pathways, improve drug half-life, and reduce toxicity. With the rise of precision medicine and personalized therapeutics, deuterated analogs are increasingly explored for their potential to optimize pharmacological profiles. This aligns with current trends in AI-driven drug design and high-throughput screening, where labeled compounds play a pivotal role in data accuracy.

From a structural perspective, Tryptamine-β,β-d2 HCl retains the core features of tryptamine, including its indole ring system, while the deuterium substitution introduces subtle but impactful changes. These modifications are critical for NMR spectroscopy and isotopic labeling experiments, where signal resolution and tracking are paramount. The HCl salt form ensures solubility and stability, facilitating its use in aqueous and organic reaction conditions. Such properties make it indispensable in neurochemistry research and receptor binding assays.

In the context of sustainable chemistry, deuterated compounds like Tryptamine-β,β-d2 HCl contribute to greener methodologies by minimizing waste in synthetic processes. Their ability to provide clear metabolic insights reduces the need for repetitive animal testing, aligning with the 3Rs principle (Replacement, Reduction, Refinement) in research. This resonates with contemporary discussions on eco-friendly lab practices and ethical research standards, further elevating the compound's relevance.

For researchers sourcing Tryptamine-β,β-d2 HCl, quality and purity are non-negotiable. The compound's CAS No. 362049-48-7 serves as a unique identifier, ensuring traceability and compliance with regulatory standards. As the scientific community continues to explore deuterium's role in drug metabolism and biomarker discovery, this compound remains at the forefront of innovation. Its versatility underscores its importance in both academic and industrial settings, bridging gaps between theoretical research and practical applications.

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